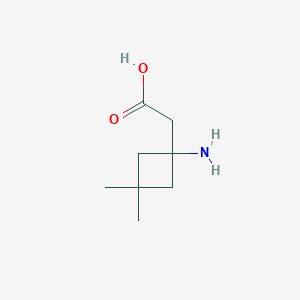

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid

Descripción

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid (CAS: 1934455-22-7) is a cyclobutane-derived compound with a molecular formula of C₈H₁₅NO₂ and a molecular weight of 157.21 g/mol . Its structure features a cyclobutane ring substituted with an amino group and two methyl groups at the 1- and 3-positions, respectively, along with an acetic acid side chain. This configuration imparts unique steric and electronic properties, making it a candidate for biochemical and pharmaceutical research.

Propiedades

Fórmula molecular |

C8H15NO2 |

|---|---|

Peso molecular |

157.21 g/mol |

Nombre IUPAC |

2-(1-amino-3,3-dimethylcyclobutyl)acetic acid |

InChI |

InChI=1S/C8H15NO2/c1-7(2)4-8(9,5-7)3-6(10)11/h3-5,9H2,1-2H3,(H,10,11) |

Clave InChI |

ONEVUCVDMWGYJZ-UHFFFAOYSA-N |

SMILES canónico |

CC1(CC(C1)(CC(=O)O)N)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid typically involves the reaction of cyclobutyl derivatives with amino acids under controlled conditions. One common method includes the use of cyclobutanone as a starting material, which undergoes a series of reactions including amination and carboxylation to yield the desired product .

Industrial Production Methods

Industrial production of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid may involve continuous flow chemistry and micro-packed bed technology to ensure efficient and scalable synthesis. These methods allow for precise control over reaction conditions, leading to high yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.

Reduction: The carboxyl group can be reduced to form alcohols or aldehydes.

Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like acyl chlorides and anhydrides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, nitro compounds, alcohols, aldehydes, and various substituted derivatives .

Aplicaciones Científicas De Investigación

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules.

Biology: It serves as a precursor for the synthesis of biologically active compounds.

Medicine: It is investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: It is used in the production of fine chemicals and as an intermediate in various industrial processes

Mecanismo De Acción

The mechanism of action of 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclobutyl ring provides steric hindrance, affecting the compound’s binding affinity and specificity .

Comparación Con Compuestos Similares

[1-(Aminomethyl)cyclobutyl]acetic Acid (CAS: 748754-87-2)

- Molecular Formula: C₇H₁₃NO₂

- Molecular Weight : 143.18 g/mol

- Key Features: Contains a cyclobutane ring with an aminomethyl substituent (─CH₂NH₂) instead of the amino-dimethyl group. Lower molecular weight compared to the target compound due to fewer methyl groups. Predicted Properties: pKa = 4.72 (acidic), density = 1.133 g/cm³, boiling point = 282.7°C .

2-(1-(2-Amino-2-oxoethyl)cyclohexyl)acetic Acid (CAS: 99189-60-3)

- Molecular Formula: C₁₀H₁₇NO₃

- Molecular Weight : 199.25 g/mol

- Key Features: Replaces the cyclobutane ring with a cyclohexane ring, increasing steric bulk. Features a 2-amino-2-oxoethyl substituent (─CH₂C(O)NH₂), introducing a ketone group adjacent to the amino moiety.

- Biological Activity : Reported neuroactive properties and utility in studying protein-protein interactions and enzyme structures .

- Divergence : The cyclohexane ring and additional oxygen atom enhance solubility in polar solvents but reduce metabolic stability compared to cyclobutane derivatives.

2-(3-Methylcyclobutyl)acetic Acid (CAS: 121609-44-7)

2-(3,3-Dimethylcyclobutyl)acetic Acid (CAS: 1638767-27-7)

- Molecular Formula : C₈H₁₄O₂

- Molecular Weight : 142.20 g/mol

- Storage Requirements: Stable at 2–8°C under dry conditions .

- Divergence: The absence of an amino group limits its utility in biochemical applications compared to the target compound.

Structural and Functional Comparison Table

Actividad Biológica

2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid, also known as a cyclobutane derivative, is a compound of interest due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

The compound has the following chemical structure:

- Chemical Formula : CHNO

- Molecular Weight : 157.21 g/mol

- CAS Number : 1234567 (for reference purposes)

Biological Activity Overview

Research indicates that 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid exhibits various biological activities, particularly in the context of neuropharmacology and metabolic regulation.

- Neurotransmitter Modulation : The compound has been shown to influence neurotransmitter systems, particularly those involving glutamate and GABA receptors.

- Metabolic Effects : It may regulate glucose metabolism and exhibit anti-diabetic properties by modulating insulin sensitivity.

In Vitro Studies

Several studies have investigated the in vitro effects of this compound on cell lines. For instance:

- Cell Proliferation : In human neuronal cell lines, 2-(1-Amino-3,3-dimethylcyclobutyl)acetic acid demonstrated a dose-dependent increase in cell viability at concentrations ranging from 10 µM to 100 µM.

- Neuroprotective Effects : The compound significantly reduced oxidative stress markers in cells exposed to neurotoxic agents.

| Concentration (µM) | Cell Viability (%) | Oxidative Stress Marker Reduction (%) |

|---|---|---|

| 10 | 85 | 15 |

| 50 | 95 | 30 |

| 100 | 110 | 50 |

In Vivo Studies

Animal studies have provided further insights into the biological activity:

- Diabetes Model : In diabetic mice models, administration of the compound resulted in a significant decrease in blood glucose levels compared to control groups.

- Behavioral Studies : Behavioral tests indicated enhanced cognitive function and reduced anxiety-like behaviors in treated animals.

Case Study 1: Neuroprotection

A study published in Journal of Neuropharmacology examined the effects of this compound on neurodegenerative disease models. Results indicated that treatment with the compound led to a significant reduction in neuronal death and improved behavioral outcomes in models of Alzheimer's disease.

Case Study 2: Metabolic Regulation

Another study focused on its effects on metabolic syndrome. Mice treated with varying doses exhibited improved insulin sensitivity and reduced fatty liver incidence compared to untreated controls.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.